molecular formula C14H18IN5O B1417029 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231959-23-1

3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide

Cat. No. B1417029
CAS RN: 1231959-23-1
M. Wt: 399.23 g/mol
InChI Key: UTUSCAUAIQXEJY-UHFFFAOYSA-M
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Description

3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a highly selective neurotoxin that has been used to study the effects of dopaminergic neuron degeneration in Parkinson's disease.

Scientific Research Applications

Chemical Synthesis and Ligand Development

3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide plays a role in the synthesis of complex compounds. For instance, it is involved in the creation of mixed ligand fac-tricarbonyl complexes, which have applications in bioactive molecule labeling, influencing the physico-chemical properties of conjugates (Mundwiler et al., 2004).

Catalysis in Organic Reactions

This compound has been used in catalytic systems, specifically in Chan-Lam cross-coupling reactions. The reactions demonstrate the compound's utility in facilitating C-N cross-coupling reactions involving imidazole derivatives and arylboronic acids with different electronic properties (Xue et al., 2016).

Anticancer Research

In the field of anticancer research, derivatives of this compound, such as piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been synthesized and evaluated for their anticancer activity against various cancer cell lines (Kumar et al., 2013).

Radioactive Tracer Development

The compound has been explored in the development of radioactive tracers for imaging purposes. For instance, it has been used in synthesizing a candidate for imaging dopamine D4 receptors (Eskola et al., 2002).

Crystallography and Structural Analysis

Its derivatives have also been studied in crystallography to understand the molecular and crystal structures, which can provide insights into intermolecular interactions and stability of the compounds (Belguedj et al., 2015).

Drug Development

While excluding drug use and dosage, it is important to note that derivatives of this compound have been studied for their potential in drug development, such as in the synthesis of inhibitors for specific enzymes (Shibuya et al., 2018).

properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O.HI/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13;/h2-7,12H,8-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSCAUAIQXEJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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